![molecular formula C12H22O2 B14432640 13-Oxabicyclo[10.1.0]tridecan-2-ol CAS No. 77059-21-3](/img/structure/B14432640.png)
13-Oxabicyclo[10.1.0]tridecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Oxabicyclo[10.1.0]tridecan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo family, which is known for its distinctive ring systems that include an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxabicyclo[10.1.0]tridecan-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diol or epoxide precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the bicyclic structure .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 13-Oxabicyclo[10.1.0]tridecan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or alkanes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
13-Oxabicyclo[10.1.0]tridecan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic systems.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 13-Oxabicyclo[10.1.0]tridecan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
cis-Bicyclo[10.1.0]tridecane: Similar in structure but lacks the oxygen atom in the ring system.
13-Oxabicyclo[10.1.0]tridecan-2-one: Contains a ketone group instead of a hydroxyl group.
13-Oxabicyclo[10.1.0]trideca-1,3-diene: Contains additional double bonds in the ring system.
Uniqueness: 13-Oxabicyclo[10.1.0]tridecan-2-ol is unique due to its specific hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
77059-21-3 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
13-oxabicyclo[10.1.0]tridecan-2-ol |
InChI |
InChI=1S/C12H22O2/c13-10-8-6-4-2-1-3-5-7-9-11-12(10)14-11/h10-13H,1-9H2 |
InChI Key |
QBOBVOACZNCACE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(C2C(O2)CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


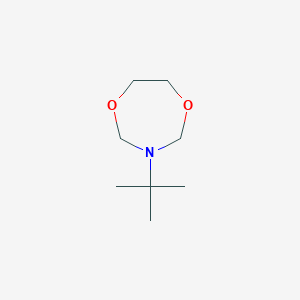
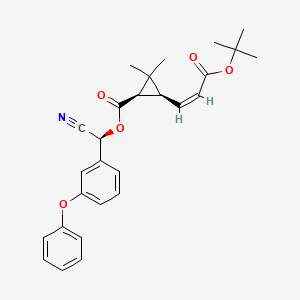
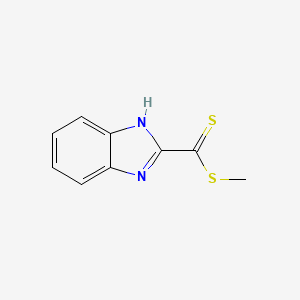
![Ethyl 2-[4-[1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]acetate;dibromide](/img/structure/B14432579.png)
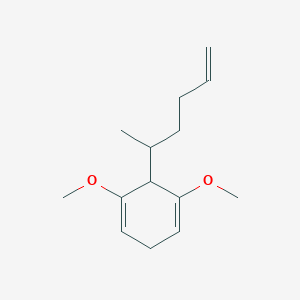
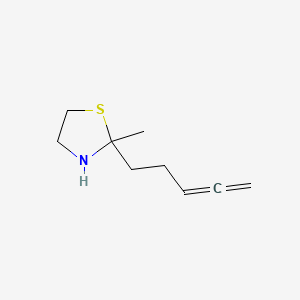
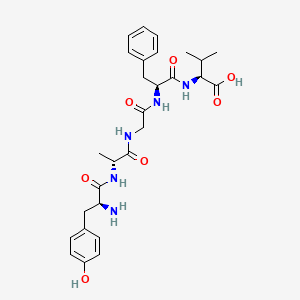

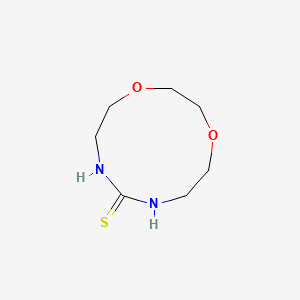
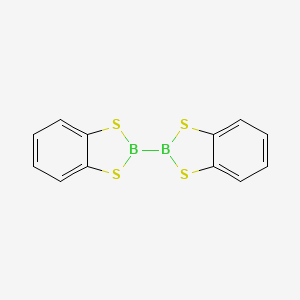
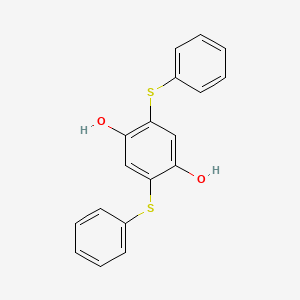
![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
